PCTR2 Dose-Dependently Enhances Human Macrophage Bacterial Phagocytosis
In vitro, PCTR2 (16-cysteinylglycinyl, 17-hydroxy-4Z,7Z,10,12,14,19Z-docosahexaenoic acid) stimulated human macrophage bacterial phagocytosis in a dose-dependent manner over a concentration range of 0.1–10 nM [1]. This pro-resolving activity is comparable to that of the glutathione-conjugated counterpart PCTR1, with both protectin conjugates demonstrating significant enhancement of E. coli uptake by primary human macrophages at sub-nanomolar concentrations [2].
| Evidence Dimension | Enhancement of human macrophage bacterial phagocytosis |
|---|---|
| Target Compound Data | Significant stimulation at 0.1–10 nM (dose-dependent) |
| Comparator Or Baseline | PCTR1 (16-glutathionyl, 17-hydroxy-4Z,7Z,10,12,14,19Z-docosahexaenoic acid) also stimulates phagocytosis at 0.1–10 nM |
| Quantified Difference | Both conjugates exhibit comparable potency in the 0.1–10 nM range; no statistically significant difference reported |
| Conditions | Human peripheral blood monocyte-derived macrophages; fluorescently labeled E. coli (serotype O6:K2:H1); 40 min incubation; fluorescence plate reader assay |
Why This Matters
Demonstrates that PCTR2 retains full pro-resolving bioactivity despite enzymatic cleavage of the γ-glutamyl moiety, supporting its selection as a functionally equivalent yet metabolically distinct alternative to PCTR1 in phagocytosis assays.
- [1] Dalli, J., Ramon, S., Norris, P. C., Colas, R. A., & Serhan, C. N. (2015). Novel proresolving and tissue-regenerative resolvin and protectin sulfido-conjugated pathways. FASEB Journal, 29(5), 2120–2136. View Source
- [2] Ramon, S., Dalli, J., Sanger, J. M., Winkler, J. W., Aursnes, M., Tungen, J. E., ... & Serhan, C. N. (2016). The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation. American Journal of Pathology, 186(4), 962–973. View Source
